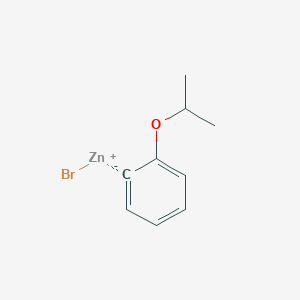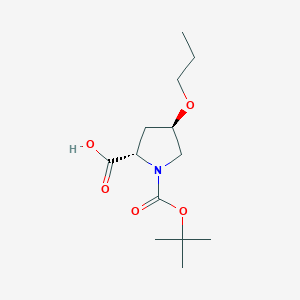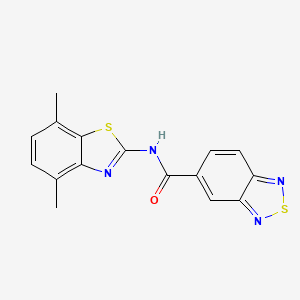
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features both benzo[d]thiazole and benzo[c][1,2,5]thiadiazole moieties. These structures are known for their electron-donating and electron-accepting properties, respectively. This compound is of significant interest in the fields of organic electronics and photonics due to its unique optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which is then functionalized with the benzo[d]thiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various molecular targets. The electron-donating and electron-accepting properties of the benzo[d]thiazole and benzo[c][1,2,5]thiadiazole moieties, respectively, enable the compound to participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Known for its strong electron-accepting properties and used in similar applications.
Benzo[d]thiazole: Exhibits electron-donating properties and is also used in organic electronics and photonics.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of both electron-donating and electron-accepting moieties within a single molecule. This dual functionality enhances its optoelectronic properties, making it particularly valuable for applications in organic electronics and photonics .
Properties
Molecular Formula |
C16H12N4OS2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12N4OS2/c1-8-3-4-9(2)14-13(8)17-16(22-14)18-15(21)10-5-6-11-12(7-10)20-23-19-11/h3-7H,1-2H3,(H,17,18,21) |
InChI Key |
ANCZMTLMDSCOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
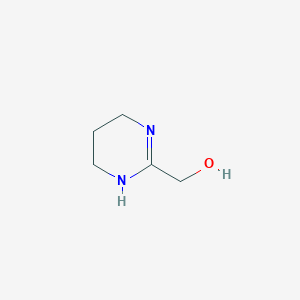

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
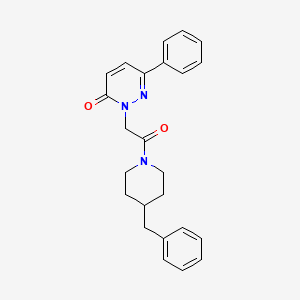
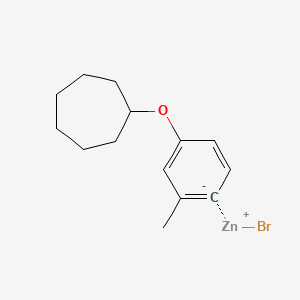
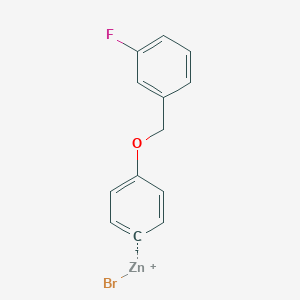
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

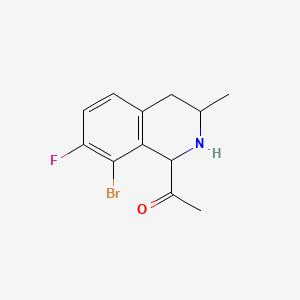
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
